molecular formula C11H8ClNO2 B8743744 6-(Chloroacetyl)quinolin-2(1H)-one CAS No. 80834-83-9

6-(Chloroacetyl)quinolin-2(1H)-one

Cat. No.: B8743744
CAS No.: 80834-83-9
M. Wt: 221.64 g/mol
InChI Key: ZDZLUAJGHKSFEJ-UHFFFAOYSA-N
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Description

6-(Chloroacetyl)quinolin-2(1H)-one is a quinoline derivative featuring a chloroacetyl substituent at the C6 position of the quinolin-2(1H)-one core. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly in antimicrobial, anticancer, and enzyme inhibition applications .

Properties

CAS No.

80834-83-9

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

6-(2-chloroacetyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H8ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1-5H,6H2,(H,13,15)

InChI Key

ZDZLUAJGHKSFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)CCl

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 6-(Chloroacetyl)quinolin-2(1H)-one exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
  • Anticancer Potential : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth by targeting specific oncogenic pathways, such as those involving epidermal growth factor receptor (EGFR) and BRAF mutations .
  • Antioxidant Properties : Some studies suggest that this compound may also exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Research

In a study examining the antiproliferative effects of quinoline derivatives, this compound was found to inhibit cell growth in various cancer types. The most effective derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells compared to standard chemotherapy agents .

Antimicrobial Studies

Another research project focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-(Bromoacetyl)quinolin-2(1H)-oneContains bromo instead of chloroModerate antibacterial activity
6-(Acetyl)quinolin-2(1H)-oneLacks halogen substitutionLimited anticancer potential
This compoundChloroacetyl group enhances reactivitySignificant antimicrobial and anticancer activity

This table illustrates how the presence of different substituents can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Position and Electronic Effects

  • C6 Substitution: The chloroacetyl group at C6 distinguishes this compound from analogues like 6-chloro-quinolin-2(1H)-one (), where a simple chlorine atom occupies the same position. The acetyl moiety increases steric bulk and introduces a ketone functional group, which may alter hydrogen-bonding interactions and π-π stacking observed in the crystal structure of the chlorine-only analogue .
  • C3 vs. C6 Substitution: In 3-acetyl-6-chloro-1-ethyl-4-phenyl-quinolin-2(1H)-one (), the acetyl group at C3 results in distinct electronic effects compared to C6 substitution.

Functional Group Variations

  • Chloroacetyl vs. Fluoroaromatic Amide : Compound 6a (fluoro-substituted aromatic amide at C6, ) demonstrated potent antimicrobial activity (MIC = 16–32 μg/mL). The chloroacetyl group’s higher lipophilicity and reactivity may confer broader target specificity but could reduce solubility .
  • Heterocyclic Additions: Derivatives like 3f (pyridinyl-triazolyl substituents at C3 and C6, ) highlight the impact of heterocyclic groups on target affinity. The chloroacetyl group’s electrophilic nature may enable covalent binding to cysteine residues in enzymes, a mechanism absent in non-reactive analogues .
Table 1: Structural and Electronic Comparison of Key Analogues
Compound Substituent(s) Position(s) Key Properties Reference
6-(Chloroacetyl)quinolin-2(1H)-one Chloroacetyl C6 Electrophilic, moderate steric bulk -
6-Chloro-quinolin-2(1H)-one Cl C6 Planar structure, π-π stacking
3-Acetyl-6-chloro-... () Acetyl, Cl, phenyl C3, C6, C4 Enhanced planarity, lipophilic
Compound 6a () Fluoroaromatic amide C6 High antimicrobial activity

Antimicrobial Activity

  • Fluoro-Substituted Analogues: Compound 6a () showed superior activity against P. aeruginosa (MIC = 16 μg/mL) compared to streptomycin. The chloroacetyl group’s reactivity might enhance bacterial membrane disruption but could also increase toxicity .
  • Isoxazoline Derivatives (): Substitution with isoxazoline at C3 improved antimicrobial potency, suggesting that C6 chloroacetyl may synergize with heterocycles at other positions .

Enzyme Inhibition

  • Anticoagulant Analogues: Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones () inhibit FXa and FXIa via hybridization strategies. The chloroacetyl group’s electrophilicity could target serine proteases but may lack the selectivity of hybrid scaffolds .
  • EGFR/HER-2 Inhibitors : Compound 3f () achieved dual inhibition through pyridinyl-triazolyl groups. Chloroacetyl’s smaller size might limit receptor binding compared to bulkier substituents .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The chlorine atom in 6-chloro-quinolin-2(1H)-one deviates 0.142 Å from the ring plane, forming N–H⋯O hydrogen bonds and π-π interactions (3.685 Å) . The chloroacetyl group’s bulkiness may disrupt these interactions, reducing crystallinity but improving solubility.

Preparation Methods

Directed Cyclization with Pre-Functionalized Intermediates

Introducing the chloroacetyl group during cyclization requires precursors like N-aryl-β-bromo-α,β-unsaturated amides bearing chloroacetyl substituents. While explicit examples are absent in literature, analogous syntheses of 7-substituted quinolines suggest feasibility. For example, 7-hydroxyquinolin-2(1H)-one underwent alkylation with 1-bromo-4-chlorobutane in methanol/KOH to yield 7-(4-chlorobutoxy) derivatives. Adapting this, chloroacetyl chloride could acylate a hydroxyquinoline intermediate pre-cyclization.

Post-Cyclization Acylation at the 6-Position

Direct Acylation of 6-Hydroxyquinolin-2(1H)-one

6-Hydroxyquinolin-2(1H)-one serves as a pivotal intermediate for chloroacetyl introduction. Reacting this compound with chloroacetyl chloride (1.2 eq) in DMF/K₂CO₃ at 80°C for 6 hours achieved 78% yield in analogous acylation reactions. The base deprotonates the hydroxyl group, facilitating nucleophilic attack on the acyl chloride.

Table 1: Acylation Conditions and Yields

SubstrateAcylating AgentBaseSolventTemp (°C)Yield (%)
6-Hydroxyquinolin-2(1H)-oneChloroacetyl chlorideK₂CO₃DMF8078
7-Hydroxyquinolin-2(1H)-one1-Bromo-4-chlorobutaneKOHMeOH5082

Friedel-Crafts Acylation Limitations

Electrophilic acylation via Friedel-Crafts is hindered by the electron-deficient quinoline ring. However, in situ generation of acylium ions using Lewis acids like AlCl₃ remains unexplored for this substrate.

Photocatalytic Synthesis from Quinoline N-Oxides

Visible-light-mediated reactions offer sustainable pathways. Irradiating quinoline N-oxides (0.4 mmol) with 1,8-dimethoxyacridinium chloride (PC 4, 0.5 mol%) in DMSO under 40 W blue LED for 8 hours yielded 6-methylquinolin-2(1H)-one. Adapting this, chloroacetyl radicals generated from chloroacetyl chloride could undergo Minisci-type addition to quinoline N-oxide, though this remains hypothetical.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Microwave CyclizationHigh yield, short reaction timeRequires specialized equipment85–89
Direct AcylationSimple conditions, scalableRequires pre-synthesized hydroxy intermediate78
PhotocatalyticEco-friendly, mild conditionsUnproven for chloroacetyl derivativesN/A

Structural Confirmation and Characterization

Successful synthesis is validated by spectral data. For example, 7,8,9,10-tetrahydrophenanthridin-6(5H)-one exhibited:

  • ¹H NMR (DMSO-d₆) : δ 11.58 (s, 1H, NH), 7.65 (d, J = 7.7 Hz, 1H).

  • ¹³C NMR : δ 161.6 (C=O) . Analogous signals for 6-(chloroacetyl)quinolin-2(1H)-one would include a carbonyl peak at ~170 ppm and a chloroacetyl CH₂ at ~40 ppm.

Q & A

Q. What are the key structural features of 6-(Chloroacetyl)quinolin-2(1H)-one, and how are they confirmed experimentally?

The compound features a quinolin-2(1H)-one core with a chloroacetyl substituent at position 5. Structural confirmation is achieved via single-crystal X-ray diffraction (SCXRD), which reveals deviations of substituents from the quinoline plane (e.g., Cl atom deviation: 0.142 Å) and intermolecular interactions like N–H⋯O hydrogen bonds and aromatic stacking (centroid distance: 3.685 Å) . For routine characterization, use NMR spectroscopy to identify the keto-enol tautomerism (e.g., δ ~5.8 ppm for N–H in 1H^1H NMR) and IR to confirm carbonyl stretches (~1660 cm1^{-1}) .

Q. What synthetic routes are available for preparing this compound?

A common method involves alkylation of quinolin-2(1H)-one derivatives. For example, react 6-chloroquinolin-2(1H)-one with chloroacetyl chloride under basic conditions (K2_2CO3_3/DMF) at 60–80°C. Monitor regioselectivity via TLC and purify via recrystallization (e.g., methanol/water) to isolate the N- or O-alkylated product. Yields depend on substituent steric effects: C(6)-substituted derivatives favor N-alkylation (N/O ratio ~7:1 with chloroacetone) .

Q. How can purity and stability of this compound be ensured during storage?

Store under inert conditions (N2_2, −20°C) to prevent hydrolysis of the chloroacetyl group. Purity is validated via HPLC (>98%) and melting point analysis. Stability studies under varying pH (2–10) and temperature (25–60°C) should be conducted, with degradation monitored by UV-Vis spectroscopy .

Advanced Research Questions

Q. How do computational methods aid in optimizing the synthesis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, compute activation energies for N- vs. O-alkylation to rationalize regioselectivity. Solvent effects (DMF vs. acetone) are modeled using the SMD continuum approach, aligning with experimental N/O ratios . Pair these with molecular dynamics simulations to assess steric hindrance from C(6) substituents .

Q. What strategies mitigate competing N- and O-alkylation during synthesis?

Steric and electronic factors dominate regioselectivity:

  • Substituent position : C(6) substituents (e.g., Cl) favor N-alkylation due to reduced steric hindrance, while C(8) substituents (e.g., OMe) direct alkylation exclusively to O .
  • Alkylating agent : Bulky agents (e.g., 2-bromoacetophenone) reduce N-alkylation (N/O ratio ~2.7) compared to smaller agents like chloroacetone (N/O ratio ~7.1) .
  • Base selection : K2_2CO3_3 in DMF maximizes yields, while phase-transfer catalysts (e.g., TBAB) may alter selectivity .

Q. How is the biological activity of this compound evaluated in anticancer research?

  • In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis (Annexin V/PI staining) .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR. Validate binding via SPR or ITC .

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